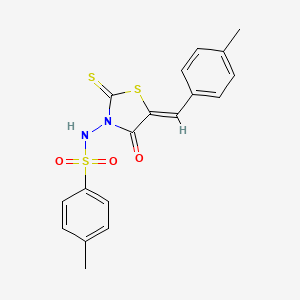
(Z)-4-methyl-N-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-methyl-N-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H16N2O3S3 and its molecular weight is 404.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-4-methyl-N-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzenesulfonamide is a compound that belongs to the class of thiazolidinone derivatives, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antioxidant effects, supported by data tables and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a thiazolidinone core, which is critical for its biological activity.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to this compound demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound 8 | 0.004–0.03 | E. cloacae |
| Compound 15 | 0.004–0.06 | T. viride |
| Compound 1 | 0.015 | B. cereus |
| Compound 2 | 0.015 | S. aureus |
The most active compound in related studies exhibited a Minimum Inhibitory Concentration (MIC) significantly lower than that of standard antibiotics like ampicillin and streptomycin, indicating a promising potential for therapeutic applications in treating bacterial infections .
Anti-inflammatory Activity
Thiazolidinones have also been studied for their anti-inflammatory properties, particularly their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). The compound has shown selective inhibition of COX-2, which is crucial in the inflammatory process.
Table 2: COX Inhibition Data
| Compound | IC50 (µM) | Selectivity for COX-2 |
|---|---|---|
| Compound A | 0.10 | High |
| Compound B | 0.50 | Moderate |
| This compound | TBD | TBD |
The exact IC50 values for the compound are still under investigation; however, preliminary results indicate that it may possess comparable or superior activity to existing COX inhibitors .
Antioxidant Activity
The antioxidant capacity of thiazolidinones is another area of interest. Research has shown that these compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.
Table 3: Antioxidant Activity Assessment
| Method Used | Result |
|---|---|
| DPPH Scavenging Assay | High activity observed |
| ABTS Assay | Moderate activity observed |
These findings suggest that this compound could serve as a potential antioxidant agent .
Case Studies
A recent case study involving a series of thiazolidinone derivatives highlighted their effectiveness against specific pathogens and inflammatory conditions. The study reported that compounds with structural similarities to this compound showed significant reductions in inflammation markers in vitro and in vivo models.
Propriétés
IUPAC Name |
4-methyl-N-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S3/c1-12-3-7-14(8-4-12)11-16-17(21)20(18(24)25-16)19-26(22,23)15-9-5-13(2)6-10-15/h3-11,19H,1-2H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIOSXGCTISSAW-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














